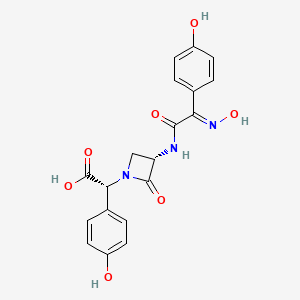
Avanafil-13C5,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Avanafil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .
Métodos De Preparación
The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:
Step 1: Preparation of isotopically labeled benzylamine derivative.
Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.
Step 3: Introduction of the isotopic labels at specific positions in the molecule.
Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .
Análisis De Reacciones Químicas
Avanafil-13C5,15N undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Avanafil-13C5,15N has a wide range of applications in scientific research, including:
Chemistry: Used to study the detailed reaction mechanisms and pathways of Avanafil.
Biology: Helps in understanding the metabolic fate of Avanafil in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Avanafil.
Industry: Employed in the development of new formulations and delivery systems for Avanafil.
Mecanismo De Acción
Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .
Comparación Con Compuestos Similares
Avanafil-13C5,15N is compared with other PDE-5 inhibitors such as sildenafil, tadalafil, and vardenafil. The key differences include:
Selectivity: this compound shows greater selectivity for PDE-5 over PDE-6 compared to sildenafil and vardenafil, but less selectivity than tadalafil.
Onset of Action: this compound has a faster onset of action, allowing for administration as early as 15 minutes before sexual activity.
Similar compounds include:
- Sildenafil
- Tadalafil
- Vardenafil
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of PDE-5 inhibitors .
Propiedades
Número CAS |
1276495-36-3 |
|---|---|
Fórmula molecular |
C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |
Peso molecular |
489.91 |
Sinónimos |
(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)






